5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one
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Overview
Description
5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one: is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by the presence of a methyl group at the 5th position and a nitrophenyl group at the 2nd position of the dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with 5-methyl-2,3-dihydro-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 5-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-carboxylic acid.
Reduction: Formation of 5-methyl-2-(4-aminophenyl)-2,3-dihydro-4H-pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the nitrophenyl group is particularly significant in enhancing biological activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 5-Methyl-2-(3-nitrophenyl)-2,3-dihydro-4H-pyran-4-one
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
Comparison: Compared to similar compounds, 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific substitution pattern on the pyranone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications. For instance, the presence of the nitrophenyl group at the 2nd position enhances its reactivity and potential biological activity compared to other derivatives.
Properties
CAS No. |
820965-16-0 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H11NO4/c1-8-7-17-12(6-11(8)14)9-2-4-10(5-3-9)13(15)16/h2-5,7,12H,6H2,1H3 |
InChI Key |
YFNGRCCULZIBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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